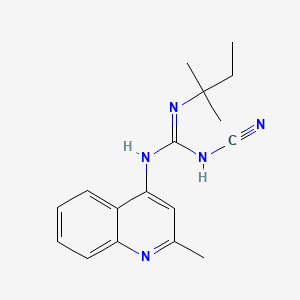![molecular formula C12H10 B14479599 7a,8-Dihydrocyclopenta[a]indene CAS No. 65091-62-5](/img/structure/B14479599.png)
7a,8-Dihydrocyclopenta[a]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7a,8-Dihydrocyclopenta[a]indene is a chemical compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by a fused ring system that includes a cyclopentane ring and an indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7a,8-Dihydrocyclopenta[a]indene typically involves cyclization reactions. One common method is the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift mechanism .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 7a,8-Dihydrocyclopenta[a]indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
7a,8-Dihydrocyclopenta[a]indene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.
Biology: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 7a,8-Dihydrocyclopenta[a]indene involves its ability to participate in various chemical reactions due to its reactive sites. The molecular targets and pathways depend on the specific application. For instance, in biological systems, its derivatives may interact with cellular components, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Indene: A simpler structure with a single fused ring system.
Cyclopentadiene: A related compound with a five-membered ring.
Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness: 7a,8-Dihydrocyclopenta[a]indene is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in synthesis and materials science .
Eigenschaften
CAS-Nummer |
65091-62-5 |
|---|---|
Molekularformel |
C12H10 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
4,4a-dihydrocyclopenta[a]indene |
InChI |
InChI=1S/C12H10/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-7,9H,8H2 |
InChI-Schlüssel |
OLPPIEIQLHKFNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC=CC2=C3C1=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


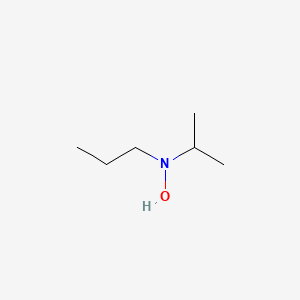
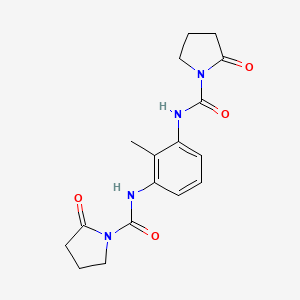
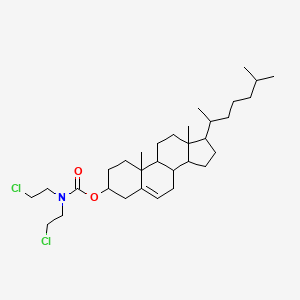
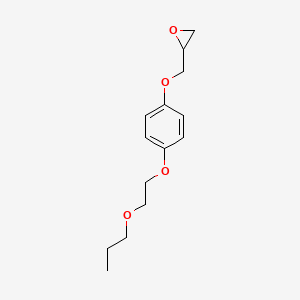
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)


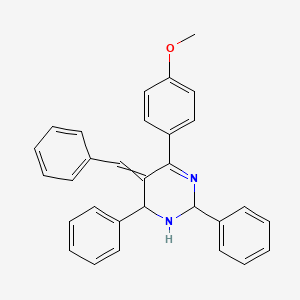
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
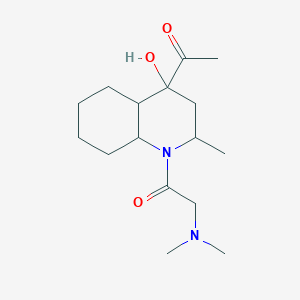
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
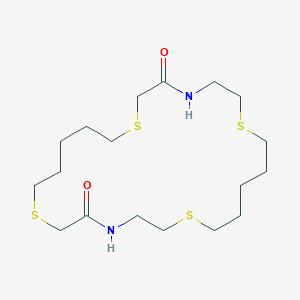
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
